molecular formula C11H18N2O3S2 B1451862 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide CAS No. 1152603-53-6

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide

Cat. No.: B1451862
CAS No.: 1152603-53-6
M. Wt: 290.4 g/mol
InChI Key: BKPLADZUDINSCL-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide is a chemical compound with the CAS Number: 1152603-53-6 . It has a molecular weight of 290.41 . The IUPAC name for this compound is N-{2-[5-(aminosulfonyl)-2-thienyl]ethyl}-2,2-dimethylpropanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3S2/c1-11(2,3)10(14)13-7-6-8-4-5-9(17-8)18(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)(H2,12,15,16) . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties were not available in the web search results.

Scientific Research Applications

Chronobiotic Properties

Research on fluoren-9-yl ethyl amides, closely related in structure to the compound , demonstrates significant chronobiotic activity. These compounds, specifically N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, have shown full agonism at human melatonin MT1 and MT2 receptors. Their ability to produce acute phase advances and entrain free-running rhythms in rat models suggests potential applications in sleep disorders and circadian rhythm regulation (Epperson et al., 2004).

Photochemical Reactions

The photoreactions of N,N-dimethylpyruvamide, a compound sharing functional groups with the target molecule, have been extensively studied. These reactions yield various products in methanol and ethanol, demonstrating the compound's utility in understanding the mechanisms of photochemical transformations (Shima et al., 1984).

Antibacterial Activity

Compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives, which resemble the target molecule in their ability to form azole derivatives, have shown promising antibacterial activity against various bacterial strains. This suggests potential applications in the development of new antibacterial agents (Tumosienė et al., 2012).

Reagent for Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium-3′-sulfonate and its derivatives serve as reagents for the modification of nucleophilic side chains in proteins. This application is crucial for the structural elucidation and modification of proteins, which is fundamental in biochemistry and drug development (Llamas et al., 1986).

Glucocorticoid Receptor Agonists

Dimethyl-diphenyl-propanamide derivatives have been identified as novel glucocorticoid receptor modulators. These compounds exhibit good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays, suggesting their potential use as dissociated glucocorticoid receptor agonists with fewer side effects (Yang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-11(2,3)10(14)13-7-6-8-4-5-9(17-8)18(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLADZUDINSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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